Physicochemical Properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Technical Overview
Physicochemical Properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule, this document leverages data from closely related analogs within the 2-arylimidazo[1,2-a]pyrimidine class to provide a thorough understanding of its expected characteristics and the methodologies for their determination. The imidazo[1,2-a]pyrimidine scaffold is a significant pharmacophore known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4]
Core Physicochemical Data
Quantitative data for 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine and its structural analogs are summarized below. These values provide a baseline for understanding the compound's physical and chemical behavior.
Table 1: General Properties of 2-(3-Nitrophenyl)imidazo[1,2-a]pyrimidine
| Property | Value | Source |
| CAS Number | 134044-50-1 | [5][6] |
| Molecular Formula | C₁₂H₈N₄O₂ | [7] |
| Molecular Weight | 240.22 g/mol | [7] |
| InChI Key | ANQVNBDLIKNGOQ-UHFFFAOYSA-N | [7] |
Table 2: Physicochemical Data of Analogous 2-Arylimidazo[1,2-a]pyrimidines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-(3-bromophenyl)imidazo[1,2-a]pyrimidine | C₁₂H₈BrN₃ | 274.12 | 191-193 | Light brown solid |
| 2-(3-methoxyphenyl)imidazo[1,2-a]pyrimidine | C₁₃H₁₁N₃O | 225.25 | 219-221 | Brown solid |
| 2-(2-methoxyphenyl)imidazo[1,2-a]pyrimidine | C₁₃H₁₁N₃O | 225.25 | 264-266 | Yellow solid |
| 2-(3,4-dimethylphenyl)imidazo[1,2-a]pyrimidine | C₁₄H₁₃N₃ | 223.28 | 231-233 | Light brown solid |
Note: Data in Table 2 is for analogous compounds and is provided for comparative purposes.[1]
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of 2-arylimidazo[1,2-a]pyrimidines, which are applicable for the preparation and analysis of the title compound.
Synthesis of 2-Arylimidazo[1,2-a]pyrimidines
A common and efficient method for synthesizing 2-arylimidazo[1,2-a]pyrimidines is through the condensation reaction of 2-aminopyrimidine with a substituted 2-bromoarylketone.[1] A microwave-assisted, solvent-free approach using a solid support catalyst like alumina (Al₂O₃) has been shown to be effective.[1]
Materials:
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2-aminopyrimidine
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2-bromo-1-(3-nitrophenyl)ethan-1-one (or other substituted 2-bromoarylketones)
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Basic alumina (Al₂O₃)
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Ethanol
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Ethyl ether
Procedure:
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Combine equimolar amounts (e.g., 10 mmol) of 2-aminopyrimidine and the corresponding 2-bromoarylketone.
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Add alumina (Al₂O₃) as a catalyst, typically around 30% (w/w).
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The mixture is irradiated in a domestic microwave oven for a period of 90 to 300 seconds, depending on the specific reactants.[1]
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The progress of the reaction is monitored using thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature.
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The crude product is filtered and washed multiple times with a mixture of ethyl ether and ethanol to remove impurities.
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The resulting pure solid can be collected, typically with a good yield, without requiring further purification.[1]
Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 91 MHz for ¹H and 23 MHz for ¹³C).[1]
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Samples are dissolved in a suitable deuterated solvent, such as DMSO-d₆.
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Tetramethylsilane (TMS) is used as an internal standard.
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Chemical shifts are reported in parts per million (ppm).
Mass Spectrometry (MS):
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Electron impact mass spectra are obtained to determine the molecular weight and fragmentation pattern of the synthesized compounds.[1]
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Electrospray ionization (ESI) is a common technique used for these analyses, and results are often reported as the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.[1]
Melting Point Determination:
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The melting point of the purified compound is determined using a standard melting point apparatus and is typically reported as a range.[1]
Visualized Workflows and Pathways
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 2-arylimidazo[1,2-a]pyrimidines.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research on heterocyclic compounds. XXII. Imidazo[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 6. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | 134044-50-1 [chemicalbook.com]
- 7. 2-(3-NITRO-PHENYL)-IMIDAZO[1,2-A]PYRIMIDINE | CAS: 134044-50-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
